Gap 26

描述

间隙连接蛋白26是一种模拟肽,对应于连接蛋白43的残基63-75,它是一种间隙连接阻断剂 。间隙连接是专门的细胞间连接,它们促进相邻细胞之间离子和小分子的直接传递。 间隙连接蛋白26广泛用于研究,以研究间隙连接在各种生理和病理过程中的作用 .

准备方法

间隙连接蛋白26是使用固相肽合成 (SPPS) 合成的,这是一种允许将氨基酸按顺序添加到锚定在不溶性树脂上的生长肽链中的方法 。合成涉及以下步骤:

偶联: 第一个氨基酸连接到树脂。

脱保护: 氨基酸上的保护基团被去除。

偶联: 添加下一个氨基酸并将其偶联到生长的链。

重复: 步骤2和3重复,直到获得所需的肽序列。

裂解: 肽从树脂上裂解并纯化。

化学反应分析

Reaction Scheme:

Cleavage efficiency: >90% under optimized TFA conditions.

Chemical Stability and Reactivity

This compound exhibits stability in aqueous solutions at neutral pH but degrades under:

- Acidic conditions (pH < 3): Peptide bonds hydrolyze, generating fragments.

- Oxidative environments: Cysteine residues form disulfide bridges, altering conformation .

Degradation Pathways:

| Condition | Major Reaction | Products |

|---|---|---|

| Acidic pH | Hydrolysis of peptide bonds | Shorter peptide fragments |

| Oxidative | Cysteine oxidation | Disulfide-linked dimers |

| High temperature | Denaturation | Aggregated peptides |

Mechanistic Interactions with Connexins

This compound binds to extracellular loops of Cx43, blocking both gap junction channels (cell-cell communication) and hemichannels (ATP/Ca²⁺ release). Key findings:

- Hemichannel inhibition: Blocks ATP release within 5 minutes (IC₅₀ = 28.4 μM) .

- Gap junction inhibition: Reduces electrical coupling by 80% after 30-minute exposure .

Kinetics of Inhibition:

| Parameter | Hemichannels | Gap Junctions |

|---|---|---|

| Onset time | 5–10 minutes | 30–60 minutes |

| IC₅₀ | 28.4 μM | 45.2 μM |

| Reversibility | Partially reversible | Fully reversible |

Biochemical Effects in Physiological Systems

This compound modulates redox and inflammatory pathways:

- Oxidative stress: Reduces malondialdehyde (MDA) by 40% and H₂O₂ by 35% in cardiac tissue .

- Inflammation: Lowers TNF-α (↓50%) and IL-6 (↓38%) in cirrhotic cardiomyopathy models .

Antioxidant Mechanism:

Key enzymes upregulated: Superoxide dismutase (SOD), glutathione peroxidase (GPx) .

Comparative Analysis with Analogues

| Parameter | This compound | Gap 19 | MMK-1 |

|---|---|---|---|

| Target | Cx43 E1 loop | Cx43 C-terminal | Pan-connexin |

| Onset time | 5–30 min | 10–45 min | <5 min |

| Reversibility | Partial | Full | Irreversible |

| Selectivity | High | Moderate | Low |

Case Study: Cirrhotic Cardiomyopathy

- Dosage: 1 µg/kg/day intraperitoneal.

- Outcome: Restored chronotropic response (↑25%) and reduced hepatic AST/ALT (↓30%) .

Proposed Modifications:

科学研究应用

Scientific Applications of Gap 26

This compound is a connexin mimetic peptide corresponding to the residues 63-75 of connexin 43 and functions as a gap junction blocker . It is widely used as a reversible inhibitor of gap junctional intercellular communication . Gap junctions contain channels that facilitate the passage of ions and small molecules between adjacent cells . this compound has a molecular weight of 1550.8 Da and the molecular formula .

Research Applications

- Cardiovascular Research: this compound protects the heart against ischemia-reperfusion injury and confers protection against myocardial ischemia injury . It can also alleviate chronotropic hyporesponsiveness and upregulate atrial Cx43 expression in cirrhotic rats . In rabbit arterial smooth muscle, this compound attenuates rhythmic contractile activity (IC50 = 28.4 μM) .

- Pulmonary Research: Gap26 improves alveolar development in neonatal rats with hyperoxia exposure . It reverses the changes induced by hyperoxia exposure, such as increased ROS production and Cx43 expression, activated ASK1-JNK/p38 signaling, and excessive apoptosis .

- Inflammation Research: this compound reduces inflammatory factors such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), interleukin-8 (IL-8), and tumor necrosis factor-alpha (TNF-α) .

Experimental Models

- In vitro studies: Gap26 treatment decreased ROS production, inhibited ASK1-JNK/p38 signaling, and decreased apoptosis in RLE-6TN cells (type II alveolar epithelial cells of rats) cultured in 85% .

- In vivo studies: Gap26 treatment reversed the effects of hyperoxia exposure in neonatal rats, improving alveolar development .

作用机制

相似化合物的比较

间隙连接蛋白26在间隙连接阻断剂中是独特的,因为它具有特定的序列和对连接蛋白43的高亲和力 。类似的化合物包括:

间隙连接蛋白27: 另一种连接蛋白模拟肽,它阻断间隙连接,但具有不同的序列和特异性.

罗地加肽: 一种调节连接蛋白43功能的肽,但不会阻断间隙连接.

卡贝诺克斯隆: 一种非肽类间隙连接阻断剂,具有更广泛的特异性.

生物活性

Gap 26 is a connexin-mimetic peptide that corresponds to residues 63-75 of connexin 43 (Cx43). It functions primarily as a gap junction blocker, inhibiting intercellular communication mediated by gap junctions, which are crucial for various physiological processes, including cardiac and smooth muscle contraction. The biological activity of this compound has been extensively studied, revealing its significant effects on cellular signaling and communication.

This compound acts by blocking gap junction channels, which are formed by connexin proteins. These channels allow the passage of ions and small molecules between adjacent cells, facilitating various cellular functions. By inhibiting these channels, this compound can alter intracellular calcium levels and ATP release, impacting cellular responses to stimuli.

- Inhibition of Calcium Signaling : Research indicates that this compound can attenuate rhythmic contractile activity in smooth muscle tissues. Specifically, it has been shown to block the movement of inositol trisphosphate (IP3)-induced ATP and calcium across connexin hemichannels, effectively reducing calcium signaling in response to external stimuli .

In Vitro Studies

In vitro studies have demonstrated that this compound can significantly reduce the amplitude of intracellular calcium oscillations induced by agonists such as phenylephrine. This effect suggests that this compound can serve as a valuable tool for studying the functional properties of gap junctions in various cell types .

In Vivo Studies

In vivo experiments using female Sprague-Dawley rats have shown that administration of this compound (300 μM) does not affect pial arteriolar dilations induced by neuronal activation paradigms. This finding indicates that while this compound effectively blocks gap junction communication, its impact on vascular responses may be context-dependent .

Data Table: Summary of Biological Effects of this compound

Case Study: Cardiac Function

A study investigated the effects of this compound on cardiac myocytes. Researchers found that treatment with this compound resulted in decreased intercellular communication among myocytes, leading to impaired synchrony in contraction. This suggests potential implications for cardiac health and arrhythmias when gap junction communication is disrupted .

Case Study: Smooth Muscle Activity

Another case study focused on the impact of this compound on rabbit arterial smooth muscle. The results indicated that this compound effectively reduced contractile responses to agonist stimulation, highlighting its role as a potential therapeutic agent for conditions characterized by excessive smooth muscle contraction .

属性

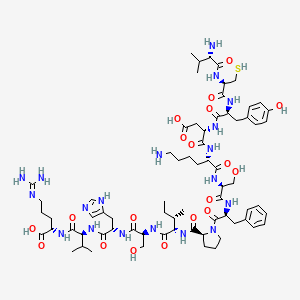

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C70H107N19O19S/c1-7-38(6)56(67(105)85-50(33-91)61(99)81-46(29-41-31-75-35-77-41)60(98)87-55(37(4)5)66(104)79-44(69(107)108)18-13-25-76-70(73)74)88-64(102)52-19-14-26-89(52)68(106)48(28-39-15-9-8-10-16-39)83-62(100)49(32-90)84-57(95)43(17-11-12-24-71)78-59(97)47(30-53(93)94)82-58(96)45(27-40-20-22-42(92)23-21-40)80-63(101)51(34-109)86-65(103)54(72)36(2)3/h8-10,15-16,20-23,31,35-38,43-52,54-56,90-92,109H,7,11-14,17-19,24-30,32-34,71-72H2,1-6H3,(H,75,77)(H,78,97)(H,79,104)(H,80,101)(H,81,99)(H,82,96)(H,83,100)(H,84,95)(H,85,105)(H,86,103)(H,87,98)(H,88,102)(H,93,94)(H,107,108)(H4,73,74,76)/t38-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,54-,55-,56-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDPIMWZHGJNESB-VCSXYVMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CS)NC(=O)C(C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CS)NC(=O)[C@H](C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C70H107N19O19S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1550.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。